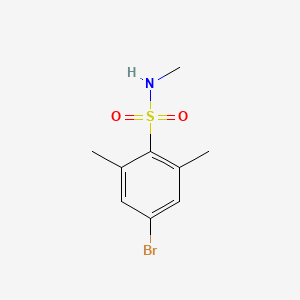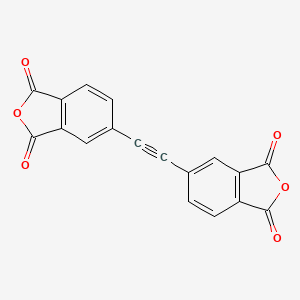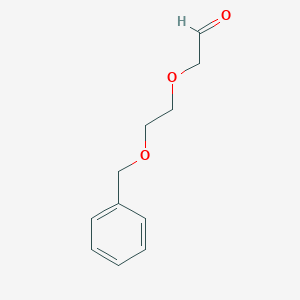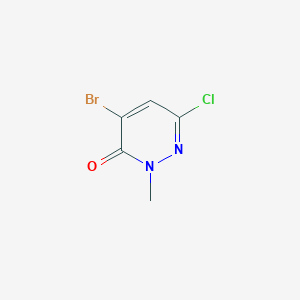
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
概要
説明
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is a chemical compound with the molecular formula C5H4BrClN2O . It has a molecular weight of 223.46 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrClN2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 . The canonical SMILES representation is CN1C(=O)C(=CC(=N1)Cl)Br .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 32.7 Ų . It has a computed XLogP3-AA value of 1.4 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.科学的研究の応用
Synthesis and Modification
- Synthesis Pathways : Xin Bing-wei (2008) developed a synthetic route for manufacturing 3-bromo-6-methylpyridazine, which could provide insights into the synthesis of related compounds like 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one. This synthesis involves cyclization, dehydrogenation, and substitution reactions, indicating potential methods for producing related compounds (Xin Bing-wei, 2008).
- Chemical Functionalization : Takács et al. (2012) discuss the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones in a palladium-catalyzed reaction, which suggests possibilities for modifying 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one for various applications (Takács et al., 2012).
- Cross-Coupling Reactions : E. Sotelo and E. Raviña (2002) achieved regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine, which highlights the potential of cross-coupling reactions in modifying 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one for various scientific applications (E. Sotelo & E. Raviña, 2002).
Crystal Structure Analysis
- Structural Characterization : The study by Wang et al. (2008) on the synthesis and crystal structure of a related Schiff base compound provides a model for understanding the structural aspects of 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one. Their work emphasizes the importance of crystallographic analysis in determining the properties and potential applications of such compounds (Wang et al., 2008).
Thermodynamic and Corrosion Studies
- Thermodynamic Characterization : M. Bouklah et al. (2006) explored the thermodynamic characterisation of steel corrosion and inhibitor adsorption of pyridazine compounds. This kind of study could be relevant for understanding the corrosion inhibition properties of 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one and related compounds (M. Bouklah et al., 2006).
Biological Activity
- Antimicrobial Activity : J. A. Patel, B. Mistry, and K. R. Desai (2006) synthesized quinazolinones with structures related to 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one and evaluated their antimicrobial activity. This suggests potential biological applications for the compound (J. A. Patel, B. Mistry, & K. R. Desai, 2006).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
4-bromo-6-chloro-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPMIRSWJJTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731282 | |
| Record name | 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178884-53-1 | |
| Record name | 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-chloro-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

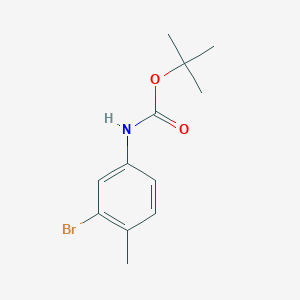
![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)
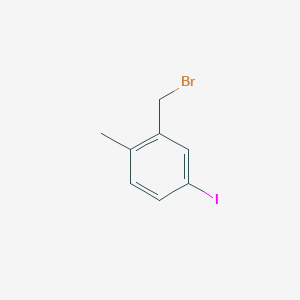
![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)

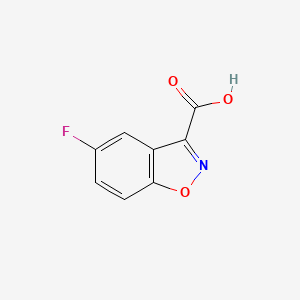
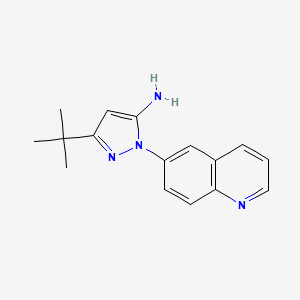
![Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1444354.png)
